6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Medicinal chemists often struggle to source building blocks that simultaneously improve pharmacokinetics and enable rapid SAR exploration. 6-Fluoro-3-iodoimidazo[1,2-a]pyridine solves this with its orthogonal halogen pair: • 6-F substitution resists CYP450 oxidation, extending half-life in CNS-penetrant candidates • 3-I handle enables Suzuki, Sonogashira, and Stille cross-coupling for late-stage diversification • Orthogonal reactivity supports efficient parallel library synthesis, reducing step count and material costs

Molecular Formula C7H4FIN2
Molecular Weight 262.026
CAS No. 1219127-01-1
Cat. No. B594533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-iodoimidazo[1,2-a]pyridine
CAS1219127-01-1
SynonymsIMidazo[1,2-a]pyridine, 6-fluoro-3-iodo-
Molecular FormulaC7H4FIN2
Molecular Weight262.026
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1F)I
InChIInChI=1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
InChIKeyJQASPOWSYWAGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS 1219127-01-1) – Key Procurement Specifications and Core Properties


6-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS 1219127-01-1) is a heterocyclic building block within the imidazo[1,2-a]pyridine family, bearing a fluorine substituent at the 6-position of the pyridine ring and an iodine atom at the 3-position of the imidazole ring [1]. The compound is characterized by a molecular formula of C₇H₄FIN₂, a molecular weight of approximately 262.02 g/mol, and is commercially available in purities ranging from 95% to 98% . It serves primarily as a synthetic intermediate in medicinal chemistry and drug discovery, particularly for cross-coupling reactions and the preparation of more complex pharmacologically relevant molecules [2].

6-Fluoro-3-iodoimidazo[1,2-a]pyridine – Why Generic Imidazopyridine Substitution Is Not a Viable Procurement Strategy


In-class imidazo[1,2-a]pyridine analogs cannot be simply interchanged for 6-fluoro-3-iodoimidazo[1,2-a]pyridine due to the distinct and synergistic effects of its specific halogenation pattern. The 6-fluoro substituent on the pyridine ring is well-documented to enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a property that directly impacts the pharmacokinetic profile of downstream drug candidates [1]. Simultaneously, the 3-iodo group is a privileged handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification to explore structure-activity relationships (SAR) [2] [3]. The absence of either halogen (e.g., using a non-fluorinated or non-iodinated analog) or their placement at alternative positions fundamentally alters both the synthetic utility and the biological performance of the resulting molecules, making precise procurement of this specific building block essential for reproducible research outcomes.

6-Fluoro-3-iodoimidazo[1,2-a]pyridine – Evidence-Based Differentiation Against Closest Analogs for Informed Procurement


Enhanced Metabolic Stability Conferred by the C6-Fluorine Substituent Compared to Non-Fluorinated Analogs

The presence of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine scaffold directly improves metabolic stability by forming a strong carbon-fluorine bond that resists cytochrome P450-mediated oxidation [1]. In a comparative study of fluorinated versus non-fluorinated imidazo[1,2-a]pyridine derivatives, the fluorinated analog (MK-1) was found to be metabolically stable after a 60-minute incubation with human liver microsomes, while its non-fluorinated counterpart (JW-16) was metabolically unstable under identical conditions [1]. This class-level inference indicates that 6-fluoro-3-iodoimidazo[1,2-a]pyridine, as a building block, is more likely to yield drug candidates with improved pharmacokinetic profiles and longer half-lives compared to analogs lacking the 6-fluoro substituent.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Suzuki Cross-Coupling Reactivity Advantage of the 3-Iodo Substituent over Bromo and Chloro Analogs

The 3-iodo group is a superior leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to bromo or chloro substituents, enabling higher yields and milder reaction conditions [1] [2]. While direct comparative yield data for the 6-fluoro derivative is not available in the literature, a systematic study on related 3-iodoimidazo[1,2-a]pyridines demonstrated that optimized Suzuki coupling conditions using strong bases (e.g., NaH or KOtBu) in 1,2-dimethoxyethane (DME) provided good to excellent yields of arylated products, with the nature of the 2-substituent on the imidazole ring influencing the reaction outcome [1]. This cross-study comparable evidence suggests that 6-fluoro-3-iodoimidazo[1,2-a]pyridine will exhibit similar or enhanced reactivity in cross-coupling transformations relative to its 3-bromo or 3-chloro counterparts, which often require harsher conditions and deliver lower yields.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Potential for High-Affinity Receptor Binding Due to 6-Position Electronegative Substituent

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based ligands for the peripheral benzodiazepine receptor (PBR) have established that compounds substituted with an electronegative atom (e.g., fluorine or chlorine) at the 6-position of the pyridine ring exhibit high affinity and selective binding [1]. In these studies, a 6-chloro analog (N'N'-diethyl 6-chloro-(4'-iodophenyl)imidazo[1,2-a]pyridine-3-acetamide) was selected for radiolabeling due to its optimal in vitro properties, providing a cross-study comparable benchmark [1]. The fluorine atom in 6-fluoro-3-iodoimidazo[1,2-a]pyridine serves a similar electron-withdrawing role, suggesting that downstream derivatives will retain the favorable binding characteristics associated with 6-halogenated imidazopyridines, while offering the additional metabolic stability advantages of the C-F bond.

Receptor Pharmacology Ligand Design Binding Affinity

Dual Halogenation Pattern for Sequential and Orthogonal Functionalization

The 6-fluoro-3-iodo substitution pattern provides a unique advantage for orthogonal functionalization strategies. The 3-iodo group is highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), while the 6-fluoro substituent is relatively inert under these conditions but can be activated later via nucleophilic aromatic substitution (SNAr) under more forcing conditions [1] [2]. In contrast, analogs such as 3-iodoimidazo[1,2-a]pyridine lack the fluorine handle for subsequent modification, while 6-fluoroimidazo[1,2-a]pyridine lacks the iodo group for efficient cross-coupling. This dual functionality enables sequential, site-selective derivatization that is not possible with mono-halogenated building blocks, significantly expanding the accessible chemical space in library synthesis.

Chemical Biology Multistep Synthesis Orthogonal Reactivity

6-Fluoro-3-iodoimidazo[1,2-a]pyridine – Optimal Use Cases for Research and Industrial Procurement


Lead Optimization in CNS Drug Discovery Requiring Enhanced Metabolic Stability

Medicinal chemistry teams developing CNS-penetrant drug candidates (e.g., antipsychotics, anxiolytics) benefit from the 6-fluoro substituent of 6-fluoro-3-iodoimidazo[1,2-a]pyridine, which confers resistance to hepatic metabolism as demonstrated in comparative microsomal stability studies [1]. This building block is ideally suited for the synthesis of fluorinated imidazopyridine derivatives intended for oral administration, where prolonged half-life and reduced clearance are critical design goals.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for SAR Exploration

The 3-iodo group serves as an efficient handle for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions, enabling the rapid generation of diverse analog libraries from a common advanced intermediate [1] [2]. This is particularly valuable in hit-to-lead and lead optimization phases, where exploration of the chemical space around the imidazo[1,2-a]pyridine core is essential for improving potency and selectivity.

Development of Targeted Radiopharmaceuticals and Molecular Imaging Probes

Imidazo[1,2-a]pyridines bearing electronegative substituents at the 6-position have demonstrated high affinity for the peripheral benzodiazepine receptor (PBR), a target implicated in cancer and neuroinflammation [1]. 6-Fluoro-3-iodoimidazo[1,2-a]pyridine provides a starting point for the synthesis of novel PBR ligands, with the potential for subsequent radioiodination or radiobromination to yield SPECT or PET imaging agents.

Synthesis of Bicyclic Heterocycle Libraries via Sequential Orthogonal Functionalization

The orthogonal reactivity of the 3-iodo and 6-fluoro substituents enables the construction of complex, polyfunctionalized imidazopyridine scaffolds through a sequence of cross-coupling and nucleophilic aromatic substitution reactions [1] [2]. This approach is highly efficient for generating diverse screening libraries in both academic and industrial settings, reducing the number of synthetic steps and overall material costs.

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